tert-Butyltrichlorosilane is a highly sterically hindered, tri-functional organosilane widely procured as a precursor for polyhedral oligosilsesquioxanes (POSS), stable silanetriols, and specialized self-assembled monolayers (SAMs) [1]. Featuring a bulky tert-butyl group bonded to a highly electrophilic trichlorosilyl head, it exhibits distinct kinetic behavior: while the chlorine atoms ensure rapid initial reactivity with nucleophiles, the massive steric bulk severely retards subsequent condensation and close-packing [1]. This makes it an essential building block when buyers need to prevent runaway polymerization during sol-gel processes, engineer intentionally porous or mixed-composition surface coatings, or introduce extreme hydrophobicity into siloxane architectures [2].
Replacing tert-Butyltrichlorosilane with standard alkyltrichlorosilanes, such as methyltrichlorosilane or n-butyltrichlorosilane, fundamentally alters reaction kinetics and structural outcomes, leading to functional failure in precision applications [1]. In sol-gel synthesis, less hindered silanes undergo rapid, uncontrolled hydrolytic condensation, resulting in intractable gels or tacky resins rather than isolable, well-defined cage silsesquioxanes [2]. In surface chemistry, linear alkylsilanes tightly pack into dense, impermeable monolayers driven by van der Waals forces [1]. In contrast, the tert-butyl group's steric repulsion prevents dense packing, making it impossible to substitute when synthesizing intentionally permeable atomic layer deposition (ALD) resists, kinetically controlled mixed SAMs, or sterically protected silanol intermediates [1].
Solution 29Si NMR studies demonstrate that the steric bulk of the tert-butyl group fundamentally alters sol-gel polymerization. While complete hydrolysis occurs, condensation is severely inhibited. After 18 hours under acidic conditions, tert-butyl derivatives yield primarily monomeric hydrolysis products (T0) and only minor T1/T2 resonances (1-2 siloxane bonds), with no gelation observed even after 60 days [1]. In stark contrast, methyltrichlorosilane reacts exothermically under similar conditions, rapidly forming highly cross-linked tacky resins, crystalline precipitates, or gels [1].
| Evidence Dimension | Condensation rate and gelation time |
| Target Compound Data | tert-Butyl derivatives: Primarily T0 monomers after 18h; no gelation after 60 days. |
| Comparator Or Baseline | Methyltrichlorosilane: Exothermic reaction; rapid phase separation and gelation. |
| Quantified Difference | Prevention of gelation (>60 days vs. hours) and arrest at early condensation stages. |
| Conditions | 1.0 M monomer concentration, acidic conditions, monitored via 29Si NMR. |
Enables the high-yield isolation of stable silanetriols and controlled synthesis of specific cage silsesquioxanes without the risk of runaway resin formation.
When utilized as a resist for Atomic Layer Deposition (ALD), the tailgroup structure dictates the deactivation efficiency. Comparative studies analyzing Hafnium dioxide (HfO2) deposition on functionalized silicon show that Hafnium atomic percent (Hf at. %) penetration increases significantly as the SAM constituent changes from n-butyl to iso-butyl to tert-butyltrichlorosilane [1]. The bulky tert-butyl group creates steric repulsion that prevents the formation of a dense, highly hydrophobic film, resulting in a deliberately permeable monolayer compared to the tightly packed n-butyl analog [1].
| Evidence Dimension | ALD precursor penetration (Hf at. %) |
| Target Compound Data | tert-Butyltrichlorosilane: High Hf at. % penetration (highly permeable). |
| Comparator Or Baseline | n-Butyltrichlorosilane: Low Hf at. % penetration (dense blocking layer). |
| Quantified Difference | Progressive increase in defect density and permeability from linear to branched to tert-butyl tailgroups. |
| Conditions | HfO2 ALD process on functionalized silicon substrates; post-ALD elemental analysis. |
Critical for buyers engineering porous SAMs, selective nanometer domains, or mixed-composition surfaces where controlled precursor penetration is required.
In the formation of mixed self-assembled monolayers from binary solutions, the reaction kinetics dictate surface composition. When co-adsorbed with n-alkyltrichlorosilanes (e.g., n-octyl or n-dodecyl) at 1 mM total concentration, tert-butyltrichlorosilane adsorbs with substantially lower efficiency [1]. The more rapidly reacting linear n-alkyltrichlorosilanes heavily enrich the surface relative to their solution concentration, while the sterically hindered tert-butyl analog acts as a slow-reacting spacer, allowing for kinetic control of the final monolayer composition [1].
| Evidence Dimension | Surface enrichment during co-adsorption |
| Target Compound Data | tert-Butyltrichlorosilane: Low adsorption efficiency; depleted on surface relative to solution. |
| Comparator Or Baseline | n-Alkyltrichlorosilanes: High adsorption efficiency; enriched on surface. |
| Quantified Difference | Substantial kinetic preference for linear over tert-butyl silanes during competitive binding. |
| Conditions | 1 mM total adsorbate concentration on planar silica substrates. |
Allows manufacturers to precisely control the spatial distribution of active molecules in biosensors or catalytic surfaces by using the tert-butyl silane as a kinetically slow structural spacer.
The incorporation of the highly methylated tert-butyl group significantly enhances the hydrophobicity of resulting silicon-based polymers. Thin films of polysilacyclopropanes containing tert-butyl substituents demonstrate water contact angles of 102° to 103° [1]. By comparison, structurally related polymers lacking this specific bulky alkyl group, such as poly(1,1-dimethylsilacyclobutane), exhibit significantly lower water contact angles of approximately 92° under identical measurement conditions [1].
| Evidence Dimension | Water contact angle (hydrophobicity) |
| Target Compound Data | tert-Butyl-substituted silane polymer: 102°–103°. |
| Comparator Or Baseline | Dimethyl-substituted silane polymer: 92°. |
| Quantified Difference | ~10° increase in water contact angle. |
| Conditions | Thin polymer films spin-cast from chloroform solutions onto glass plates. |
Essential for formulating advanced moisture-barrier coatings and self-cleaning siloxane resins where maximizing surface hydrophobicity is a primary procurement requirement.
Ideal for sol-gel manufacturing workflows where the rapid gelation of standard alkylsilanes must be avoided to isolate specific, well-defined cage structures [1].
The correct choice for creating biosensors or molecular recognition surfaces, utilizing the compound's slow adsorption kinetics to act as a structural spacer between active long-chain molecules [2].
Selected when a deliberately permeable, low-density monolayer is required to allow controlled precursor penetration, a feature unachievable with tightly packing n-alkyltrichlorosilanes [3].
Procured as a comonomer or surface modifier to push the water contact angle of siloxane resins and films above 100° for self-cleaning or moisture-barrier applications [4].
Flammable;Corrosive